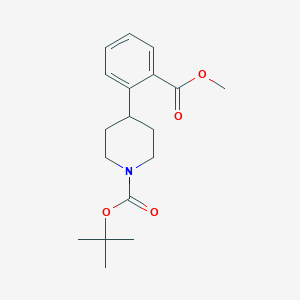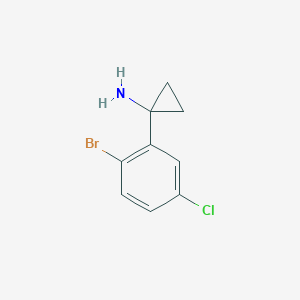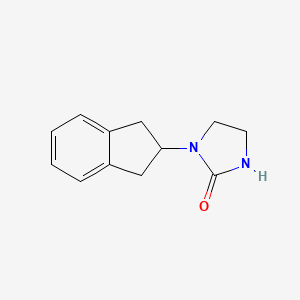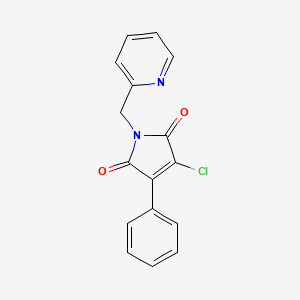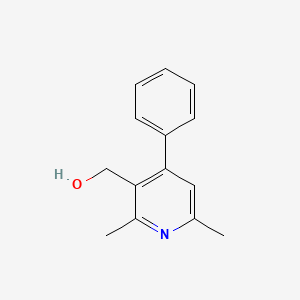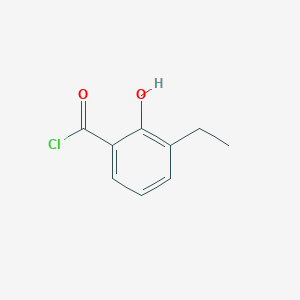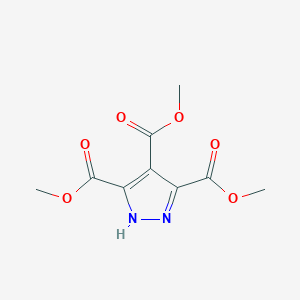![molecular formula C14H11NO3 B8651425 7-Methoxybenzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one](/img/structure/B8651425.png)
7-Methoxybenzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one is a heterocyclic compound that features a benzoxepine fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one typically involves cyclocondensation reactions. One common method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
作用機序
The mechanism of action of 7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds also feature a fused ring system and have applications in corrosion inhibition.
Uniqueness
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one is unique due to its specific combination of a benzoxepine and pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
9-methoxy-5H-[1]benzoxepino[3,4-b]pyridin-11-one |
InChI |
InChI=1S/C14H11NO3/c1-17-9-4-5-13-11(7-9)14(16)10-3-2-6-15-12(10)8-18-13/h2-7H,8H2,1H3 |
InChIキー |
GCADCMKFQZVUHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCC3=C(C2=O)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


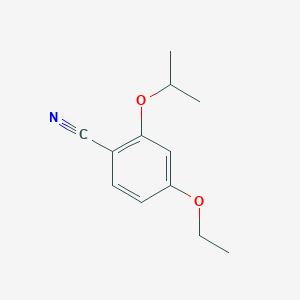
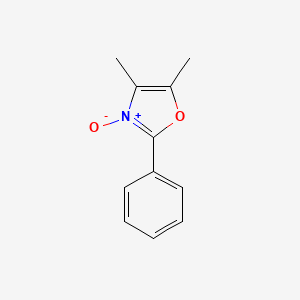
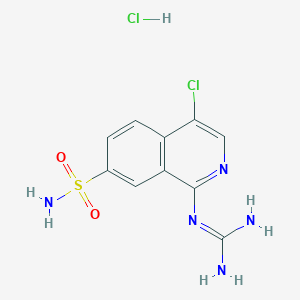
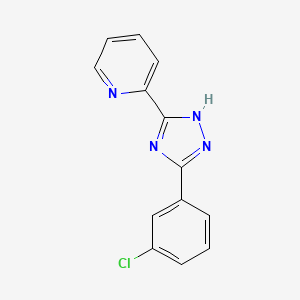
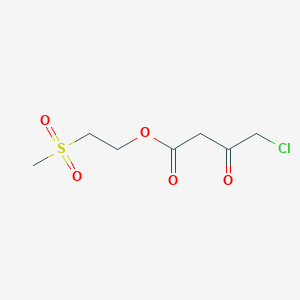
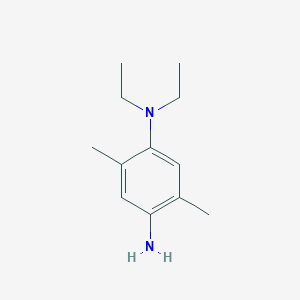
![Ethyl 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate](/img/structure/B8651390.png)
